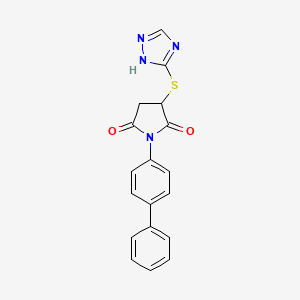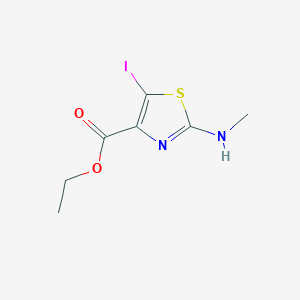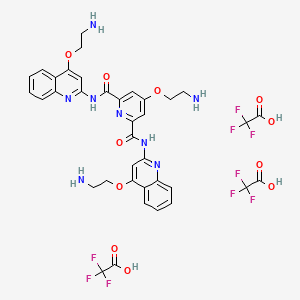![molecular formula C20H20N6O8 B12461084 N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes nitrobenzoyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds such as 2-nitrobenzoyl chloride and 2-nitrophenylhydrazine. These intermediates undergo a series of reactions, including acylation and condensation, to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the handling of potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions vary depending on the desired transformation, with temperature and pressure being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions or forming hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BENZOYL-N’-(2-NITROPHENYL)THIOUREA: This compound shares structural similarities with N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE, particularly the presence of nitrobenzoyl and nitrophenyl groups.
2-NITROPHENYL BENZOATE: Another related compound, which also contains nitrobenzoyl groups.
Uniqueness
N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C20H20N6O8 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
1-N',6-N'-bis(2-nitrobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20N6O8/c27-17(21-23-19(29)13-7-1-3-9-15(13)25(31)32)11-5-6-12-18(28)22-24-20(30)14-8-2-4-10-16(14)26(33)34/h1-4,7-10H,5-6,11-12H2,(H,21,27)(H,22,28)(H,23,29)(H,24,30) |
Clé InChI |
UYSDTXYUKZUXNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12461012.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12461015.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)
![N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12461045.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)
![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
